molecular formula C9H8N4O2S B5757788 (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid

(4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid

Cat. No. B5757788
M. Wt: 236.25 g/mol
InChI Key: PWQHUIMOJOPERX-UHFFFAOYSA-N
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Description

(4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid, also known as PTAA, is a novel tetrazole derivative that has shown promising results in various scientific research applications. PTAA has garnered significant attention from researchers due to its unique chemical structure and potential applications in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is not yet fully understood. However, it is believed that (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid exerts its pharmacological effects by inhibiting the activity of certain enzymes. (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
(4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

(4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid has some limitations for lab experiments. It is highly reactive and can be toxic in high concentrations.

Future Directions

For the study of (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid include the development of (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid derivatives with improved pharmacological properties, the study of its mechanism of action, and the exploration of its potential use as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid involves the reaction of 4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazole with chloroacetic acid in the presence of a base such as triethylamine. The reaction yields (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid as a white solid with a high yield.

Scientific Research Applications

(4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid has been extensively studied for its potential applications in the field of medicinal chemistry and pharmacology. (4-phenyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

2-(4-phenyl-5-sulfanylidenetetrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-8(15)6-12-9(16)13(11-10-12)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQHUIMOJOPERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)N(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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